Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Description

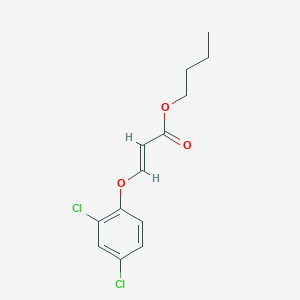

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an α,β-unsaturated ester characterized by a 2,4-dichlorophenoxy substituent at the β-position and a butyl ester group at the α-position. The (E)-configuration of the double bond ensures a planar geometry, influencing its reactivity and intermolecular interactions.

Properties

CAS No. |

53548-39-3 |

|---|---|

Molecular Formula |

C13H14Cl2O3 |

Molecular Weight |

289.15 g/mol |

IUPAC Name |

butyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-3-7-18-13(16)6-8-17-12-5-4-10(14)9-11(12)15/h4-6,8-9H,2-3,7H2,1H3/b8-6+ |

InChI Key |

KOKWSPPLSBWDDM-SOFGYWHQSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and butanol.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2,4-Dichlorophenoxyacetic acid and butanol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide action.

Medicine: Explored for potential therapeutic applications, including its role as a lead compound in drug discovery.

Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal action of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Cyclopentyl (2E)-3-(2,4-dichlorophenoxy)prop-2-enoate

Structural Similarity: This compound shares the core (E)-3-(2,4-dichlorophenoxy)-2-propenoate structure but substitutes the butyl ester with a cyclopentyl group. Key Differences:

n-Butyl Acrylate (Butyl 2-propenoate)

Structural Similarity: Both compounds share the butyl ester and propenoate backbone. Key Differences:

- Substituent Effects: The absence of the 2,4-dichlorophenoxy group in n-butyl acrylate simplifies its structure, reducing molecular weight (142.15 g/mol vs. ~300 g/mol for the main compound) and volatility.

- Reactivity: n-Butyl acrylate is a well-known monomer in polymer synthesis due to its reactive α,β-unsaturated ester group. The dichlorophenoxy substituent in the main compound may sterically hinder polymerization or introduce electron-withdrawing effects, altering reaction kinetics . Applications: While n-butyl acrylate is industrially significant in adhesives and coatings, the main compound’s dichlorophenoxy group may redirect its use toward pesticidal applications .

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

Structural Similarity: Both compounds feature the 2,4-dichlorophenoxy group. Key Differences:

- Functional Groups: Triclosan has a phenolic hydroxyl group, whereas the main compound contains an α,β-unsaturated ester.

- The main compound’s ester group may render it more susceptible to hydrolysis, reducing environmental persistence. Analytical Relevance: Triclosan’s detection via HPLC/UV with ionic liquid-based extraction (limit: 0.05 μg/L) suggests similar methods could be adapted for the main compound, though its ester group may require pH optimization during extraction .

(E)-3-(2-Chlorophenyl)-2-[(2-formylphenoxy)methyl]prop-2-enenitrile

Structural Similarity : Both are α,β-unsaturated compounds with aromatic substituents.

Key Differences :

- Substituent Diversity: The formylphenoxy and nitrile groups in this compound introduce distinct electronic and steric effects compared to the dichlorophenoxy and ester groups in the main compound.

- Crystallography : The dihedral angle between aromatic rings (42.9°) in this compound highlights how substituent positioning affects molecular packing, a factor that could influence the main compound’s solid-state properties .

Data Table: Comparative Analysis of Key Attributes

Research Findings and Implications

- Synthetic Routes: The main compound’s synthesis likely parallels methods for cyclopentyl analogs, involving esterification or Baylis-Hillman reactions, as seen in related propenoate derivatives .

- Environmental Impact: Unlike triclosan, the ester group in the main compound may mitigate persistence, though its dichlorophenoxy component necessitates ecotoxicological evaluation .

- Analytical Methods : Ionic liquid-based microextraction (as used for triclosan) could be optimized for the main compound, leveraging its ester hydrophobicity .

Biological Activity

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is a chemical compound derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Its biological activity is primarily associated with its herbicidal properties and its potential effects on various biological systems. This article explores the compound's biological activity, synthesizing findings from diverse studies.

Chemical Structure and Properties

This compound is characterized by its propenoate structure and the presence of a dichlorophenoxy group. The compound's molecular formula is . Its structure contributes to its interaction with biological systems, particularly in herbicidal applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Herbicidal Activity : The compound exhibits significant herbicidal effects against various plant species. Studies indicate that it can effectively regulate the growth of dicotyledonous plants like oilseed rape .

- Toxicity to Aquatic Organisms : Research has shown that related compounds, such as 2,4-Dichlorophenol (a metabolite of 2,4-D), exhibit acute toxicity to aquatic organisms like Vibrio qinghaiensis and Caenorhabditis elegans. The toxicity is dose-dependent and time-dependent, suggesting that this compound may share similar toxicological profiles .

- Effect on Soil Microorganisms : The application of herbicidal ionic liquids containing 2,4-D derivatives has been found to influence soil microbial communities. These changes can affect nutrient cycling and soil health .

Case Studies

- Herbicidal Efficacy : A study conducted on a series of ionic liquids based on 2,4-D derivatives demonstrated that this compound showed enhanced efficacy in controlling weed growth compared to traditional formulations. The study highlighted the importance of alkyl chain length in determining biological activity .

- Toxicological Assessments : In a comparative toxicity study involving 2,4-D and its metabolites, it was found that the presence of the dichlorophenoxy group significantly increased toxicity levels in aquatic organisms. The study established a linear relationship between the concentration of these compounds and their toxic effects .

Table 1: Biological Activity Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Herbicidal Efficacy | Effective against oilseed rape | |

| Aquatic Toxicity | Acute toxicity to Vibrio qinghaiensis | |

| Soil Microbial Impact | Altered microbial communities |

Table 2: Toxicity Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.